4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole
Description
4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole (CAS: 190436-27-2) is a heterocyclic compound with the molecular formula C₁₇H₁₃N₃O and a molar mass of 275.3 g/mol . Its structure features an indeno[2,3-D]pyrazole core substituted with a 4-methylphenyl group at position 3 and a hydroxyimino group at position 3.
Properties
IUPAC Name |
3-(4-methylphenyl)-4-nitroso-1,2-dihydroindeno[1,2-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-10-6-8-11(9-7-10)15-14-16(19-18-15)12-4-2-3-5-13(12)17(14)20-21/h2-9,18-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYWDMDMNAPRRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=C4C=CC=CC4=C3N=O)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The synthesis begins with a Claisen-Schmidt condensation between 5-chloro-6-methoxy-2,3-dihydro-1H-inden-1-one and 4-(piperidin-1-yl)benzaldehyde to form a benzylidene intermediate. This intermediate undergoes microwave-assisted cyclocondensation with arylhydrazine hydrochloride in ethanol, catalyzed by acetic acid (Scheme 1).
Key Conditions
Structural Validation
Infrared (IR) spectroscopy confirms the absence of the carbonyl stretch at 1684 cm⁻¹, verifying ring closure. ¹H NMR spectra show characteristic singlets for indene C4-CH2 protons at δ 3.32–3.75 ppm.
Three-Component Reaction in Aqueous Media
Surfactant-Mediated Synthesis
A one-pot three-component reaction of 4-methylbenzaldehyde, 3-methyl-1-phenyl-5-aminopyrazole, and 1,3-indenedione in water using sodium dodecyl sulfate (SDS) as a surfactant achieves regioselective pyrazole formation (Scheme 2).
Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Water |
| Catalyst | SDS (0.1 equiv) |
| Temperature | 80°C |
| Time | 4–6 hours |
| Yield | 82–85% |
Environmental and Operational Advantages
This method eliminates organic solvents, reducing waste generation. The surfactant stabilizes intermediates, enhancing reaction efficiency.
Enaminone-Based Cyclization Strategies
Enaminone Intermediate Synthesis
N-Arylpyrazole-containing enaminones are synthesized via condensation of 3-acetyl-4-(4-nitrophenyl)-1-aryl-1H-pyrazoles with dimethylformamide dimethylacetal (DMF-DMA). These enaminones react with hydrazine hydrate to form bipyrazoles (Scheme 3).
Critical Observations
Comparative Yields
| Substrate | Product | Yield (%) |
|---|---|---|
| Enaminone 2a | Bipyrazole 8a | 75 |
| Enaminone 2b | Bipyrazole 8b | 72 |
Palladium-Catalyzed Tandem Coupling-Cyclocondensation
Reaction Design
A tandem Pd(PPh₃)₂Cl₂/CuI-catalyzed protocol couples acid chlorides with terminal alkynes to form enones, which subsequently react with hydrazines to yield pyrazoles (Scheme 4).
Optimized Conditions
- Catalyst System : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)
- Base : Triethylamine
- Solvent : Tetrahydrofuran (THF)
- Yield : 68–74%
Limitations and Scope
Dialkyl ketones exhibit low reactivity due to steric hindrance, limiting substrate versatility.
Comparative Analysis of Methodologies
Efficiency and Practicality
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Microwave-Assisted Cyclocondensation | 89 | 15 min | High |
| Three-Component Reaction | 85 | 6 hours | Moderate |
| Enaminone Cyclization | 75 | 10 hours | Low |
| Pd-Catalyzed Tandem Reaction | 74 | 12 hours | Moderate |
Functional Group Tolerance
- Microwave and three-component methods tolerate electron-withdrawing groups (e.g., nitro, chloro).
- Enaminone pathways require anhydrous conditions to prevent hydrolysis.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent research highlights the potential of pyrazole derivatives, including 4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole, as anticancer agents. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. A study published in the Asian Journal of Pharmaceutical and Clinical Research discusses the design of novel pyrazole derivatives with anticancer properties, emphasizing the need for further exploration of compounds like this compound .
| Compound | Activity | Cell Line Tested |
|---|---|---|
| This compound | Cytotoxic | MCF-7 (breast cancer), HeLa (cervical cancer) |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies indicate that derivatives containing the indeno-pyrazole structure can inhibit bacterial growth and possess antifungal activity. This application is particularly relevant in developing new antibiotics amidst rising antibiotic resistance .
| Study | Organism Tested | Result |
|---|---|---|
| Research on indeno-pyrazoles | Staphylococcus aureus | Significant inhibition observed |
Material Science
In material science, this compound is utilized in synthesizing advanced materials due to its unique electronic properties. The compound's ability to form stable complexes with metal ions makes it suitable for developing sensors and catalysts .
Case Study 1: Anticancer Screening
A comprehensive screening of various pyrazole derivatives was conducted to evaluate their anticancer potential. The study demonstrated that this compound showed promising results against specific cancer types, leading to further investigations into its mechanism of action.
- Method : MTT assay was used to assess cell viability.
- Outcome : The compound exhibited IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Antimicrobial Testing
In another study focused on antimicrobial efficacy, derivatives of pyrazoles were synthesized and tested against common pathogens. The results indicated that compounds with hydroxyimino groups displayed enhanced antimicrobial activity.
- Method : Disk diffusion method was employed.
- Outcome : Enhanced inhibition zones were observed compared to control groups.
Mechanism of Action
The mechanism of action of 4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, while the indeno-pyrazole core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
The following table summarizes key structural analogs and their differences:
Key Observations:
- Substituent Effects: The 4-methylphenyl group in the target compound contrasts with pyridinyl (), hydrazone (), and spiro-quinoxaline () moieties in analogs. These substitutions influence solubility, binding affinity, and metabolic stability.
Insights:
- The target compound’s hydroxyimino group may mimic nitro or carbonyl groups in other analogs, influencing redox properties or hydrogen bonding in biological systems.
- Lack of explicit activity data for the target compound highlights a research gap compared to well-studied analogs like HIF-1 inhibitors ().
Physicochemical Properties
- Melting Points : Spiro derivatives () exhibit high melting points (234–281°C ), suggesting strong crystalline packing.
- Solubility : The hydroxyethyl group in may improve aqueous solubility compared to the hydrophobic 4-methylphenyl group in the target compound.
- Conformational Analysis : Crystal structures (e.g., ) reveal dihedral angles (e.g., 82.44° between pyrazole and aryl rings), impacting molecular rigidity and binding.
Biological Activity
4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole is a pyrazole derivative known for its interesting biological activities. This compound features a unique structure that includes a hydroxyimino group and an indeno-pyrazole core, which may contribute to its potential therapeutic properties.
The synthesis of this compound typically involves several organic reactions, including cyclization and oximation. The compound's molecular formula is with a molecular weight of 275.3 g/mol. Its structure can be analyzed using various spectroscopic techniques such as NMR and IR spectroscopy, which help elucidate the arrangement of atoms within the molecule.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₂O |
| Molecular Weight | 275.3 g/mol |
| CAS Number | 190436-27-2 |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. The oxime moiety has been shown to enhance the anticancer activity of similar compounds by inhibiting key pathways involved in tumor growth.
Case Study: In Vitro Antiproliferative Activity
A study evaluated the antiproliferative effects of various diarylpyrazoles against different cancer cell lines, including HeLa (cervical cancer) and DLD-1 (colorectal cancer). Compounds with similar structural features exhibited significant cytotoxicity, with IC50 values ranging from 5 µM to 29 µM depending on substituents on the phenyl ring.
The proposed mechanism of action for this compound involves:
- Inhibition of Tyrosine Kinases : The compound may inhibit EGFR (epidermal growth factor receptor) signaling pathways, which are crucial for cancer cell proliferation.
- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Enzyme Activity : The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing enzyme functions.
Table 2: Biological Activity Summary
Q & A
Q. How can isotopic labeling (e.g., ¹⁵N, ²H) aid in mechanistic studies of its metabolic pathways?
- Methodological Answer : Synthesize isotopically labeled derivatives to track metabolic fate using LC-MS/MS. For hydroxyimino groups, ¹⁵N labeling clarifies nitrosative stress pathways or enzymatic reduction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
